methyl4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate
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Overview
Description
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol It is a derivative of benzoic acid and is characterized by the presence of amino and dimethylamino groups attached to the benzoate structure
Mechanism of Action
Target of Action
It is known to be used in the synthesis of highly efficient photosensitive materials .
Mode of Action
It is known to be involved in the synthesis of photosensitive materials, suggesting that it may interact with light or other electromagnetic radiation in its mode of action .
Biochemical Pathways
Its role in the synthesis of photosensitive materials suggests it may be involved in photochemical reactions .
Result of Action
Its use in the synthesis of photosensitive materials indicates that it may contribute to the light-absorbing properties of these materials .
Action Environment
As a component of photosensitive materials, its efficacy and stability may be influenced by light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with 2-(dimethylamino)ethylamine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and esterification. The nitration of benzoic acid derivatives is usually carried out using nitric acid and sulfuric acid as reagents. The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the esterification step involves the reaction of the amino-benzoic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate undergoes various chemical reactions including oxidation, reduction, and substitution. The amino groups present in the compound make it susceptible to electrophilic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the amino groups to nitro groups.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of nitro groups can regenerate the amino derivatives. Substitution reactions can introduce various functional groups into the benzoate structure, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate: A closely related compound with similar functional groups but different substitution patterns.
Uniqueness
Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both amino and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15(2)7-6-14-11-8-9(12(16)17-3)4-5-10(11)13/h4-5,8,14H,6-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKCZKBTBCVYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC(=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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